molecular formula C9H11FO3S B1210354 2-Fluoroethyl 4-methylbenzenesulfonate CAS No. 383-50-6

2-Fluoroethyl 4-methylbenzenesulfonate

Cat. No.: B1210354
CAS No.: 383-50-6
M. Wt: 218.25 g/mol
InChI Key: XNRDLSNSMTUXBV-UHFFFAOYSA-N
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Description

2-Fluoroethyl 4-methylbenzenesulfonate (FEMBS) is an organosulfonate used in organic synthesis as a reagent for the synthesis of a variety of organic compounds. It is a versatile reagent and has been used in a wide variety of laboratory experiments and research. FEMBS is a colorless, odorless, and water-soluble compound that is relatively stable and non-toxic. It is a useful reagent for the preparation of a variety of organic compounds such as amines, heterocycles, and carboxylic acids.

Scientific Research Applications

1. Radiosynthesis in PET Imaging

2-Fluoroethyl 4-methylbenzenesulfonate is utilized in the high-yield, automated radiosynthesis of [18F]FDDNP, a positron emission tomography (PET) imaging probe for Alzheimer’s and other neurodegenerative diseases. This synthesis, including the characterization of non-radioactive FDDNP, is significant for advancing PET imaging technologies (Liu et al., 2006).

2. Analyzing Molecular Structures

The 4-methylbenzenesulfonate anion, a component of this compound, has been studied using ab initio quantum chemical methods and IR and Raman spectra. This research is crucial for understanding the molecular structure and vibrational modes of 4-methylbenzenesulfonate salts (Ristova et al., 1999).

3. Advancements in Radiofluorination Techniques

In solid phase radiofluorination, this compound is instrumental in achieving high radiochemical yields. This research is significant for developing efficient methods in radiochemistry and PET tracer production (Mathiessen et al., 2015).

4. Synthesis of Radioligands for PET

This compound, also known as 2-fluoroethyl tosylate, is widely used for labeling radioligands in PET imaging. Its role in synthesizing various radioligands exemplifies its importance in medical imaging and diagnostic procedures (Jarkas et al., 2013).

5. Organic Crystals for Optical-to-THz Conversion

The compound is referenced in studies on organic crystals, such as 4-methylbenzenesulfonate, for their nonlinear optical properties and their potential in optical-to-THz conversion, highlighting its relevance in materials science and photonics (Lee et al., 2018).

6. Covalent Attachment of Biologicals to Solid Supports

4-Methylbenzenesulfonate derivatives, like 4-fluorobenzenesulfonate, have been used to activate hydroxyl groups of polymeric carriers for the covalent attachment of biologicals to solid supports. This research is significant in the field of bioconjugate chemistry (Chang et al., 1992).

Safety and Hazards

While specific safety and hazard information for 2-Fluoroethyl 4-methylbenzenesulfonate is not available, it’s generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Biochemical Analysis

Biochemical Properties

2-Fluoroethyl 4-methylbenzenesulfonate plays a significant role in biochemical reactions, particularly in the synthesis of radiolabeled compounds for medical imaging . It interacts with various enzymes and proteins, including those involved in the synthesis of prostate-specific membrane antigen (PSMA) ligands. The nature of these interactions involves the formation of covalent bonds with target biomolecules, facilitating the incorporation of the fluorine-18 isotope for PET imaging .

Cellular Effects

The effects of this compound on cellular processes are primarily observed in the context of its use in radiolabeling . It influences cell function by enabling the visualization of specific cellular targets through PET imaging. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by providing a means to track and quantify biological processes in real-time .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules . This interaction facilitates the incorporation of the fluorine-18 isotope, enabling the detection of specific cellular targets via PET imaging. The compound’s mechanism of action involves enzyme inhibition or activation, depending on the specific biochemical pathway being targeted .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is stable under inert atmosphere and room temperature conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound is generally well-tolerated and effective for imaging purposes. At high doses, toxic or adverse effects may be observed, including potential skin and eye irritation . Threshold effects have been noted, emphasizing the need for careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of radiolabeled compounds . It interacts with enzymes and cofactors that facilitate the incorporation of the fluorine-18 isotope into target biomolecules. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of the radiolabeling process .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy in imaging applications . Proper understanding of these transport mechanisms is crucial for optimizing the compound’s use in biomedical research .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, influencing its overall effectiveness in imaging and other biochemical applications .

Properties

IUPAC Name

2-fluoroethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRDLSNSMTUXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292385
Record name 2-fluoroethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-50-6
Record name 383-50-6
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Record name 2-fluoroethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoroethyl p-Toluenesulfonate
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-fluoroethanol (1.92 g, 29.97 mmol) in dry pyridine (15 ml) under an atmosphere of argon at 0° C. was added p-toluenesulphonyl chloride over 15 min, maintaining the temperature below 5° C. The reaction mixture was then stirred at 0° C. for 4 h, then at room temperature for 12 h. The reaction mixture was cooled to 0° C. and ice (15 g) was added followed by water (40 ml) and EtOAc (50 ml). The organic extract was washed with water (30 ml), 1 M HCl (until aqueous extracts were acidic), 10% sodium carbonate (2×30 ml), brine (40 ml) and dried (Na2SO4). The solvent was removed under reduced pressure to give the title compound (5.10 g, 78%) as a colourless oil.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
78%

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 2-fluoroethanol (1.0 g, 15.6 mmol) in pyridine (15 mL) was added tosyl chloride (6.5 g, 34.1 mmol) over 30 min. The reaction mixture was stirred at 0° C. for 4 h and quenched by adding ice-cold water and EtOAc. The layers separated and the organic layer was washed successively with water, 1M HCl (5×), saturated Na2CO3 and brine. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was chromatographed on silica gel (12 g) using 5% to 40% EtOAc in hexane as the eluant to obtain fluorotosylate 20 (3.2 g, 95%) as a slightly yellow oil. 1H NMR (500 MHz, CDCl3) δ 7.83 (d, J=10.0 Hz, 1H), 7.38 (d, J=10.0 Hz, 2H), 4.59 (dt, J=50.0 & 5.0 Hz, 2H), 4.28 (dt, J=30.0 & 5.0 Hz, 2H), 2.47 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods III

Procedure details

1 g (15.6 mmol) of 2-fluoroethanol was dissolved in pyridine (15 mL), and 6.5 g (34.1 mmol) of p-toluenesulfonic acid was added thereto over a period of 30 minutes while stirring on ice. The mixture was stirred at 0° C. under nitrogen atmosphere for 3 hours, and after adding 35 mL of ice water to the reaction mixture, extraction was performed with 30 mL of ethyl acetate. The obtained organic layer was washed three times with 30 mL of 1N hydrochloric acid, and then further washed with sodium carbonate solution and saturated saline. The obtained organic layer was dried over anhydrous sodium sulfate, and the solvent was distilled away under reduced pressure to yield the title compound (3.19 g, 94%) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
35 mL
Type
reactant
Reaction Step Three
Yield
94%

Synthesis routes and methods IV

Procedure details

1g (15.6 mmol) of 2-fluoroethanol was dissolved in pyridine (15 mL), and 6.5 g (34.1 mmol) of p-toluenesulfonic acid was added thereto over a period of 30 minutes while stirring on ice. The mixture was stirred at 0° C. under nitrogen atmosphere for 3 hours, and after adding 35 mL of ice water to the reaction mixture, extraction was performed with 30 mL of ethyl acetate. The obtained organic layer was washed three times with 30 mL of 1N hydrochloric acid, and then further washed with sodium carbonate solution and saturated saline. The obtained organic layer was dried over anhydrous sodium sulfate, and the solvent was distilled away under reduced pressure to yield the title compound (3.19 g, 94%) as a colorless oil.
[Compound]
Name
1g
Quantity
15.6 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
35 mL
Type
reactant
Reaction Step Three
Yield
94%

Synthesis routes and methods V

Procedure details

Add toluenesulfonyl chloride (1.8 g, 9.4 mmol) to the mixture of 2-fluoroethanol (500 mg, 7.8 mmol) and triethylamine (1.6 g, 15.6 mmol) in dichloromethane (30 mL) at 0-5° C. Stir the reaction at ambient temperature for 5 hrs. Remove the volatiles under reduced pressure to yield the crude product. Purify by flash chromatography (silica gel, PE:EtOAc=2:1) to afford a white solid as the title compound (1.3 g, 77%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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